N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
説明
N-(5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a benzothiazole-derived compound featuring a morpholine sulfonyl group and a propargyl substituent. The morpholine sulfonyl moiety contributes to hydrogen-bonding capacity and solubility, while the propargyl group may enable click chemistry applications or modulate reactivity. Structural analogs often vary in substituent patterns on the benzothiazole ring or the sulfonyl-linked aromatic system, leading to divergent physicochemical and biological properties .
特性
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-9-26-20-15-16(2)14-17(3)21(20)31-23(26)24-22(27)18-5-7-19(8-6-18)32(28,29)25-10-12-30-13-11-25/h1,5-8,14-15H,9-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPOJXUSEXWQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structural arrangement that combines a benzothiazole core with a morpholine sulfonamide moiety, which may enhance its pharmacological properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 388.44 g/mol. The structure includes:
- Benzothiazole : Known for various biological activities including antimicrobial and anticancer properties.
- Morpholine Sulfonamide : Often associated with enzyme inhibition and therapeutic effects in various diseases.
Pharmacological Effects
Research indicates that compounds with a benzothiazole core often exhibit significant biological activities. The following pharmacological effects have been noted:
- Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Several studies suggest that benzothiazole compounds can inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : Morpholine sulfonamides are known to inhibit specific enzymes, which could be beneficial in treating conditions like hypertension and diabetes.
The precise mechanism of action for N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide remains to be fully elucidated. However, preliminary studies suggest that the compound may interact with various biological targets including:
- Enzymes : Potential binding to enzymes involved in metabolic pathways.
- Receptors : Interaction with specific receptors related to disease states.
Synthesis Methods
The synthesis of N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide typically involves several key steps:
- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Morpholine Sulfonamide Group : This step often involves nucleophilic substitution reactions where morpholine is introduced to the sulfonamide group.
- Final Coupling Reaction : The final step usually involves coupling the benzothiazole derivative with the morpholine sulfonamide to yield the desired compound.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for developing new antibiotics.
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives similar to N-(5,7-dimethyl...) induced apoptosis and inhibited cell proliferation effectively at low concentrations.
Research Findings
Current research highlights the need for further investigation into the biological activity of this compound. Key findings include:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
類似化合物との比較
Table 1: Comparison of Benzothiazole Analogs
Compounds with Alternative Heterocyclic Cores
Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) () replace the benzothiazole with pyridazine or isoxazole rings. These exhibit:
- Solubility Differences : Ethyl ester groups in I-6230 and I-6473 enhance hydrophilicity relative to the morpholine sulfonyl group.
Sulfonyl-Containing Triazole Derivatives
Triazole-thiones like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfonyl groups but lack the benzothiazole scaffold. Key distinctions include:
- Tautomerism : Triazole-thiones exist in thione-thiol equilibrium, unlike the rigid benzothiazole system.
- Hydrogen Bonding : The thione group (C=S) in triazoles (IR: 1247–1255 cm⁻¹) provides stronger hydrogen-bonding capacity than the benzothiazole’s imine (C=N) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
